molecular formula C14H23BrN4O B10956422 1-[3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propyl]-3-cyclohexylurea

1-[3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propyl]-3-cyclohexylurea

Cat. No.: B10956422
M. Wt: 343.26 g/mol
InChI Key: FJFCDKFROYCMPM-UHFFFAOYSA-N
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Description

N-[3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-N’-CYCLOHEXYLUREA is a synthetic organic compound that features a pyrazole ring substituted with a bromo and methyl group, linked to a cyclohexylurea moiety via a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-N’-CYCLOHEXYLUREA typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazole ring, which can be synthesized through the cyclization of appropriate hydrazine derivatives with 1,3-diketones or their equivalents . The bromo and methyl substituents are introduced via electrophilic aromatic substitution reactions.

The next step involves the attachment of the propyl chain to the pyrazole ring, which can be achieved through nucleophilic substitution reactions. Finally, the cyclohexylurea moiety is introduced by reacting the intermediate with cyclohexyl isocyanate under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-N’-CYCLOHEXYLUREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can introduce various functional groups onto the pyrazole ring .

Scientific Research Applications

N-[3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-N’-CYCLOHEXYLUREA has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-[3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-N’-CYCLOHEXYLUREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-N’-CYCLOHEXYLUREA is unique due to the specific combination of substituents on the pyrazole ring, which can influence its chemical reactivity and biological activity. The presence of both bromo and methyl groups provides distinct steric and electronic properties that differentiate it from other similar compounds .

Properties

Molecular Formula

C14H23BrN4O

Molecular Weight

343.26 g/mol

IUPAC Name

1-[3-(4-bromo-3-methylpyrazol-1-yl)propyl]-3-cyclohexylurea

InChI

InChI=1S/C14H23BrN4O/c1-11-13(15)10-19(18-11)9-5-8-16-14(20)17-12-6-3-2-4-7-12/h10,12H,2-9H2,1H3,(H2,16,17,20)

InChI Key

FJFCDKFROYCMPM-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1Br)CCCNC(=O)NC2CCCCC2

Origin of Product

United States

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